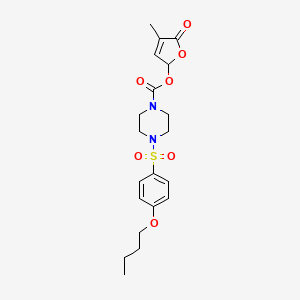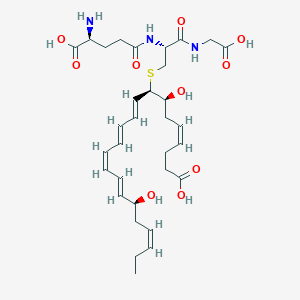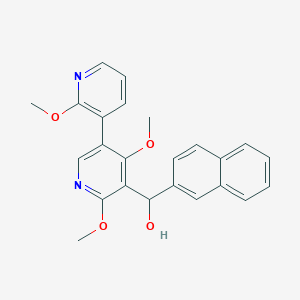
Lipoxygenin
Descripción general
Descripción
Lipoxygenin is a non-redox type inhibitor of the enzyme 5-lipoxygenase. This compound has been identified as a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in various developmental processes and diseases . This compound is structurally characterized by its 3,5-substituted-2,4-dimethoxypyridine core .
Aplicaciones Científicas De Investigación
Lipoxygenin has several significant applications in scientific research:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its effects on various signaling pathways.
Industry: Potential applications in the development of new pharmaceuticals targeting 5-lipoxygenase and related pathways.
Mecanismo De Acción
Lipoxygenin exerts its effects by inhibiting the enzyme 5-lipoxygenase. This inhibition disrupts the formation of the beta-catenin-5-lipoxygenase complex, leading to a reduction in the levels of both beta-catenin and 5-lipoxygenase in the nucleus . This disruption impairs several signaling pathways, including Wnt, Hedgehog, TGF-beta, Activin A, and BMP signaling .
Similar Compounds:
Uniqueness of this compound: this compound is unique due to its non-redox mechanism of inhibition and its ability to modulate multiple signaling pathways simultaneously . Unlike other inhibitors, this compound does not directly interfere with beta-catenin but instead reduces its nuclear levels by disrupting its complex with 5-lipoxygenase .
Safety and Hazards
LOX activity has been implicated in the pathogenesis of several diseases such as inflammation, skin disorders, and various types of cancers . Overexpressed 5-LO cells live longer, proliferate faster, invade more effectively through extracellular matrix destruction, and activate the anti-apoptotic signaling mechanisms more intensively compared to the normal counterparts .
Análisis Bioquímico
Biochemical Properties
Lipoxygenin catalyzes the hydroperoxidation of polyunsaturated fatty acids (PUFAs) to form oxylipins . . It is known that these enzymes interact with a variety of biomolecules, including other enzymes and proteins, to carry out their functions.
Cellular Effects
The products of this compound activity, the oxylipins, have a wide range of effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, oxylipins can act as signaling molecules in inflammatory responses.
Molecular Mechanism
This compound exerts its effects at the molecular level through its enzymatic activity. It catalyzes the addition of oxygen to PUFAs in a regio- and stereo-selective manner . This results in the formation of hydroperoxy fatty acids, which can then be further metabolized to produce a variety of bioactive lipids.
Metabolic Pathways
This compound is involved in the metabolism of PUFAs. It interacts with these fatty acids to produce hydroperoxy fatty acids, which are then further metabolized to produce a variety of bioactive lipids . This can have effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxygenin involves the substitution of a 2,4-dimethoxypyridine core at the 3 and 5 positions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing substituted pyridines typically involve nucleophilic aromatic substitution reactions, often using halogenated pyridines as starting materials and employing various nucleophiles under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. large-scale synthesis of similar compounds often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Lipoxygenin primarily undergoes substitution reactions due to its aromatic nature. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: May involve reagents like hydrogen peroxide or other peroxides.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Propiedades
IUPAC Name |
[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNGDATIGOCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

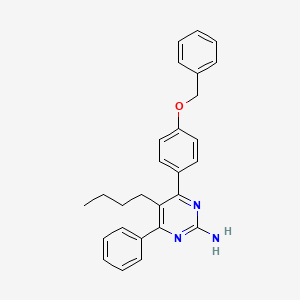

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)
![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

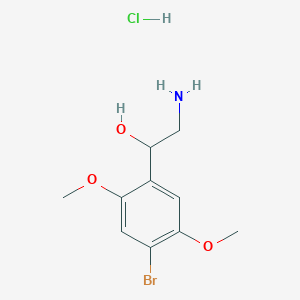


![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)
